m-PEG9-C4-SH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]hexane-1-thiol involves multiple steps of ethoxylation and thiolation. The process typically starts with the ethoxylation of methoxyethanol to form a polyethylene glycol chain. This chain is then reacted with a thiol-containing compound to introduce the thiol group at one end of the molecule .
Industrial Production Methods
In industrial settings, the production of 6-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]hexane-1-thiol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of specialized reactors and purification techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
6-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]hexane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Addition: The thiol group can add to double bonds in alkenes
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reagents such as alkyl halides and acyl chlorides are used.
Addition: Catalysts like palladium or platinum are often employed
Major Products
Oxidation: Disulfides.
Substitution: Alkyl or acyl derivatives.
Addition: Thioethers
Scientific Research Applications
6-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]hexane-1-thiol is widely used in scientific research, particularly in the development of PROTACs
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the study of protein degradation pathways.
Medicine: Potential therapeutic applications in targeted protein degradation.
Industry: Used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 6-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]hexane-1-thiol involves its role as a linker in PROTACs. PROTACs are composed of two ligands joined by a linker—one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The linker facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
- 6-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]hexane-1-thiol
- 6-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]hexane-1-amine
- 6-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]hexane-1-carboxylic acid
Uniqueness
The uniqueness of 6-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]hexane-1-thiol lies in its thiol group, which provides specific reactivity and binding properties that are essential for the formation of PROTACs. This makes it a valuable tool in the field of targeted protein degradation .
Properties
Molecular Formula |
C23H48O9S |
---|---|
Molecular Weight |
500.7 g/mol |
IUPAC Name |
6-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]hexane-1-thiol |
InChI |
InChI=1S/C23H48O9S/c1-24-7-8-26-11-12-28-15-16-30-19-20-32-22-21-31-18-17-29-14-13-27-10-9-25-6-4-2-3-5-23-33/h33H,2-23H2,1H3 |
InChI Key |
XYHHQIFKGILNTM-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCCCCCS |
Origin of Product |
United States |
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